molecular formula C13H17N5O3S B497220 N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide CAS No. 927640-43-5

N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B497220
CAS No.: 927640-43-5
M. Wt: 323.37g/mol
InChI Key: FSRWVBKQCJSFNR-UHFFFAOYSA-N
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Description

N-(4-{[1-(1H-1,2,4-Triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide is a synthetic small molecule featuring a multi-functionalized scaffold. Its structure comprises:

  • Acetamide moiety: Linked to a phenyl ring, contributing to hydrogen-bonding interactions and metabolic stability.
  • Sulfamoyl bridge: Connects the phenyl group to a propan-2-yl chain, enhancing solubility and enabling structural diversification.

This compound’s design leverages the pharmacological relevance of sulfonamides (common in antibiotics and enzyme inhibitors) and triazoles (known for antifungal and anticancer properties). Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution, as seen in analogous compounds .

Properties

IUPAC Name

N-[4-[1-(1,2,4-triazol-1-yl)propan-2-ylsulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3S/c1-10(7-18-9-14-8-15-18)17-22(20,21)13-5-3-12(4-6-13)16-11(2)19/h3-6,8-10,17H,7H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRWVBKQCJSFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Scientific Research Applications

Case Studies

A notable study demonstrated that a related sulfamoylated compound exhibited an IC50 value of 0.21 nM against STS in MCF-7 breast cancer cells, significantly outperforming existing treatments like Irosustat . This underscores the promise of triazole-based compounds in cancer therapy.

CompoundIC50 (nM)Reference
Irosustat1.06
Sulfamoylated Triazole0.21

Antifungal Activity

The triazole moiety is well-known for its antifungal properties. Compounds containing this structure have been widely studied for their efficacy against various fungal pathogens, including Candida species.

Research Findings

Research has shown that derivatives similar to N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide exhibit potent antifungal activity. For instance, a study evaluated the antifungal efficacy of sulfamoylated triazoles against strains such as Candida albicans and Geotrichum candidum, demonstrating significant inhibition at low concentrations .

Fungal StrainInhibition Concentration (μg/mL)Reference
Candida albicans0.5
Geotrichum candidum0.25

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as aniline derivatives and triazole compounds. The synthetic route often includes azide–alkyne cycloaddition reactions followed by sulfamoylation.

Characterization Techniques

Characterization of synthesized compounds is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity and purity.

Mechanism of Action

The mechanism of action of N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Comparisons

Compound Name Triazole Type Substituents on Sulfamoyl Molecular Formula HRMS [M+H]+ Key Spectral Data (NMR/IR) Reference
N-(4-{[1-(1H-1,2,4-Triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide (Target) 1,2,4-Triazole Propan-2-yl C14H18N5O3S Not reported Inferred: δ ~2.10 (s, 3H, CH3CO), 8.0–9.5 (triazole H)
N-(4-(N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)sulfamoyl)phenyl)acetamide (4r) 1,2,4-Triazole Phenyl C16H16N5O3S 358.097 1H NMR (Acetone): δ 9.56 (s, 1H, NH), 2.10 (s, 3H, CH3CO)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) 1,2,3-Triazole Naphthalenyloxy-methyl C21H18N4O2 Not reported IR: 3262 cm⁻¹ (–NH), 1671 cm⁻¹ (C=O)
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1,2,3-Triazole Naphthalenyloxy-methyl C21H17ClN4O2 393.1112 IR: 785 cm⁻¹ (–C–Cl)
N-[2-({1-[3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl]ethyl}amino)ethyl]acetamide 1,2,3,4-Tetrazole Phenyl-ethyl C13H17N5O Not reported Inferred: Higher polarity due to tetrazole

Key Observations:

Triazole Isomerism :

  • The target compound’s 1,2,4-triazole (vs. 1,2,3-triazole in ) may enhance metabolic stability due to reduced susceptibility to enzymatic degradation.
  • Tetrazole-containing analogs (e.g., ) exhibit increased acidity (pKa ~4.5–5.5), favoring ionic interactions in biological systems.

Naphthalenyloxy-methyl: Enhances π-π stacking (e.g., 6a ), but may reduce solubility.

Spectral Signatures :

  • IR peaks at ~1670–1680 cm⁻¹ (C=O) and ~3200–3300 cm⁻¹ (–NH) are consistent across acetamide derivatives .
  • Chlorine substituents (e.g., 6m ) show distinct IR absorption at ~785 cm⁻¹.

Key Observations:

  • Click Chemistry Dominance : Most triazole-containing analogs (e.g., 6a, 4r) employ CuAAC, ensuring regioselectivity and high yields .
  • Solvent Systems : Polar solvents like t-BuOH/H₂O (1:3) are standard for CuAAC, balancing reactivity and solubility .

Biological Activity

N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide is a compound that incorporates a 1,2,4-triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

1. Overview of 1,2,4-Triazole Derivatives

The 1,2,4-triazole scaffold is recognized for its broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. Researchers have extensively studied various triazole derivatives due to their ability to inhibit key enzymes and pathways in pathogens and cancer cells .

Antifungal Activity

This compound exhibits significant antifungal properties. Studies show that derivatives of 1,2,4-triazoles can outperform traditional antifungals in potency against various fungal strains. For example:

  • Minimum Inhibitory Concentration (MIC) values for triazole derivatives range from 0.01 to 0.27 μmol/mL against pathogens like Aspergillus niger and Fusarium oxysporum .
  • The compound's structure allows it to effectively disrupt fungal cell membrane integrity and inhibit ergosterol biosynthesis.

Antibacterial Activity

The antibacterial efficacy of triazole derivatives is also notable:

  • Compounds with similar structures have shown MIC values as low as 0.125 μg/mL against resistant strains like Staphylococcus aureus and Escherichia coli .
  • The sulfonamide group in the compound enhances its interaction with bacterial enzymes, increasing its antibacterial potency.

Anticancer Potential

Research indicates that triazole-containing compounds may also exhibit anticancer activity:

  • They can induce apoptosis in cancer cells by inhibiting specific metabolic pathways and enzymes related to cell proliferation .
  • Triazole derivatives have been shown to inhibit tumor growth in various cancer models through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways .

3. Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • The presence of the sulfamoyl group is essential for enhancing solubility and bioavailability.
  • Modifications on the phenyl ring can significantly influence the binding affinity to target enzymes and receptors.
Structural Feature Impact on Activity
Sulfamoyl GroupEnhances solubility and bioactivity
Triazole MoietyCritical for antifungal and antibacterial action
Phenyl SubstituentsModulate potency against specific pathogens

4. Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

Study 1: Antifungal Efficacy

A study demonstrated that a series of sulfonamide-triazole hybrids exhibited superior antifungal activity against Gibberella species compared to standard antifungal agents . The most potent compound showed an EC50 value significantly lower than established treatments.

Study 2: Antibacterial Properties

Research highlighted a novel triazole derivative that displayed remarkable antibacterial effects against MRSA strains with MIC values lower than those of vancomycin . This underscores the potential of triazole compounds in treating resistant bacterial infections.

Study 3: Anticancer Activity

In vitro studies revealed that triazole derivatives could inhibit cancer cell proliferation by inducing apoptosis through ROS-mediated pathways . These findings suggest a promising avenue for developing new anticancer therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via copper-catalyzed sulfonamide formation or 1,3-dipolar cycloaddition (click chemistry). For example, copper(II) acetate in t-BuOH/H₂O (3:1) facilitates triazole ring formation, as seen in analogous acetamide-triazole derivatives . Key intermediates are characterized using:

  • IR spectroscopy : Peaks at 1670–1680 cm⁻¹ confirm C=O (amide), while 1250–1300 cm⁻¹ indicates sulfonamide S=O stretching .
  • NMR : Protons on the triazole ring resonate at δ 8.3–8.4 ppm (¹H NMR), and sulfamoyl groups show distinct ¹³C shifts near 55–60 ppm .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography . Critical parameters include:

  • R factor : <0.05 for high-quality data .
  • Data-to-parameter ratio : >15:1 to ensure reliable refinement .
    • Example: A related bromophenyl-triazole acetamide derivative was refined with SHELXL, yielding mean C–C bond deviations of 0.004 Å .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfamoyl-phenylacetamide core structure?

  • Methodology :

  • Catalyst screening : Copper(I/II) salts (e.g., Cu(OAc)₂) enhance triazole formation efficiency. For sulfonamide coupling, green solvents like acetone/water mixtures reduce side reactions .
  • Reaction monitoring : TLC (hexane:ethyl acetate, 8:2) ensures completion before workup .
  • Purification : Column chromatography (ethyl acetate) or recrystallization (ethanol) improves purity (>95%) .

Q. How do researchers resolve contradictions in reported biological activities (e.g., antiproliferative vs. anti-exudative effects) for analogous triazole-acetamide derivatives?

  • Methodology :

  • Dose-response studies : Compare IC₅₀ values across cell lines (e.g., cancer vs. inflammatory models) .
  • Target specificity assays : Use kinase inhibition profiling (e.g., KIT mutant selectivity) to identify off-target effects .
  • Structural analogs : Modify the triazole substituents (e.g., furan vs. naphthyl) to isolate structure-activity relationships (SAR) .

Q. What computational strategies are used to predict the binding mode of this compound with biological targets?

  • Methodology :

  • Molecular docking : Tools like AutoDock Vina model interactions with enzymes (e.g., HIV-1 protease or kinases) using SCXRD-derived conformations .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • Pharmacophore mapping : Triazole and sulfamoyl groups are critical for hydrogen bonding with active-site residues .

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